molecular formula C15H22N2O2S B12706789 N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide CAS No. 126826-57-1

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide

Cat. No.: B12706789
CAS No.: 126826-57-1
M. Wt: 294.4 g/mol
InChI Key: CSMSPNKITJXZAK-FOCLMDBBSA-N
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Description

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a butyl group, and a sulfonamide group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide typically involves the reaction of 1-butylpyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamides depending on the nucleophile used

Scientific Research Applications

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine
  • Benzenamine, N-(1-butyl-2-pyrrolidinylidene)-4-chloro-2-methyl-
  • 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide

Uniqueness

N-(1-Butyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide stands out due to its specific structural features, such as the presence of a methyl group on the benzene ring and the butyl group on the pyrrolidine ring.

Properties

CAS No.

126826-57-1

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

(NE)-N-(1-butylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H22N2O2S/c1-3-4-11-17-12-5-6-15(17)16-20(18,19)14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3/b16-15+

InChI Key

CSMSPNKITJXZAK-FOCLMDBBSA-N

Isomeric SMILES

CCCCN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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